BMS-687453

概要

説明

BMS-687453は、強力かつ選択的なペルオキシソーム増殖剤活性化レセプターαアゴニストとして作用する低分子薬です。ブリストル・マイヤーズスクイブ製薬株式会社が開発しました。主に心血管疾患および代謝性疾患の治療に使用されます .

科学的研究の応用

BMS-687453 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of peroxisome proliferator-activated receptor alpha agonists.

Biology: It is used to study the effects of peroxisome proliferator-activated receptor alpha activation on cellular processes.

Medicine: It is being investigated for its potential therapeutic effects in the treatment of cardiovascular diseases and metabolic disorders.

Industry: It is used in the development of new drugs targeting peroxisome proliferator-activated receptor alpha

作用機序

BMS-687453は、ペルオキシソーム増殖剤活性化レセプターαに結合して活性化することによりその効果を発揮します。この活性化は、脂質代謝、炎症、およびエネルギー恒常性に関係する遺伝子の調節につながります。 関与する分子標的と経路には、脂肪酸酸化、コレステロール流出、および抗炎症反応の調節が含まれます .

準備方法

BMS-687453の合成には、1,3-オキシベンジルグリシンを重要な中間体として使用します反応条件は、通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物が高純度で得られるようにします .

化学反応の分析

BMS-687453は、以下を含むさまざまな化学反応を受けます。

酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応には、1つの官能基を別の官能基に置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: ペルオキシソーム増殖剤活性化レセプターαアゴニストの研究における参照化合物として使用されます。

生物学: ペルオキシソーム増殖剤活性化レセプターαの活性化が細胞プロセスに及ぼす影響を調べるために使用されます。

医学: 心血管疾患および代謝性疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

BMS-687453は、他の類似化合物と比較して、ペルオキシソーム増殖剤活性化レセプターαに対する高い効力と選択性を備えている点でユニークです。類似の化合物には、以下のようなものがあります。

GW590735: 脂質代謝に類似の効果を持つ別のペルオキシソーム増殖剤活性化レセプターαアゴニスト。

Wy14643: 脂肪酸酸化への影響で知られるペルオキシソーム増殖剤活性化レセプターαアゴニスト。

This compoundは、高い選択性と効力により、科学研究や潜在的な治療アプリケーションにおける貴重なツールとなっています。

特性

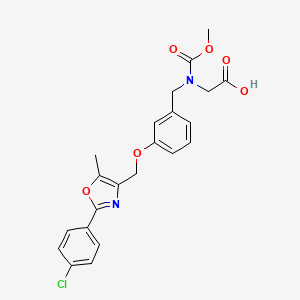

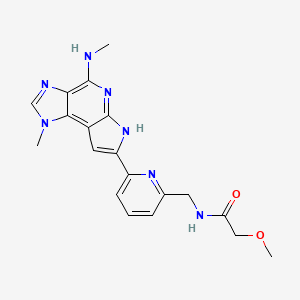

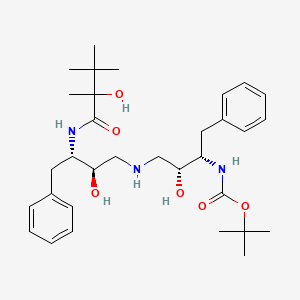

IUPAC Name |

2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIBXDMNCMEJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000998-59-3 | |

| Record name | BMS 687453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-687453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)

![N-(Methylsulfonyl)-D-Phenylalanyl-N-[(1-Carbamimidoylpiperidin-4-Yl)methyl]-L-Prolinamide](/img/structure/B1667174.png)